3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde CAS 886493-33-0 properties
3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde CAS 886493-33-0 properties
Title: Advanced Applications and Physicochemical Profiling of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde (CAS 886493-33-0) in Rational Drug Design
Introduction As a Senior Application Scientist, I frequently encounter scaffolds that serve as the backbone for next-generation therapeutics. Among these, 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde (CAS 886493-33-0) stands out as a privileged synthon. This highly functionalized halogenated salicylaldehyde is not merely a building block; it is a meticulously engineered molecular tool. Its specific halogenation pattern—combining the steric and electronic properties of bromine and fluorine—makes it indispensable for synthesizing Schiff base ligands, metallodrugs, and advanced fluorophores.
This technical guide deconstructs the structural logic of CAS 886493-33-0, outlines its applications in coordination chemistry, and provides field-proven, self-validating protocols for its utilization in drug discovery workflows.
Physicochemical Profiling & Structural Logic
To leverage CAS 886493-33-0 effectively, one must understand the causality behind its structural design. Every functional group on this benzene ring serves a distinct mechanistic purpose in downstream applications.
Table 1: Quantitative Physicochemical Profile of CAS 886493-33-0
| Property | Specification / Value |
| Chemical Name | 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde |
| CAS Number | 886493-33-0 |
| Molecular Formula | C7H3Br2FO2 |
| Molecular Weight | 297.90 g/mol |
| Hydrogen Bond Donors | 1 (Phenolic -OH) |
| Hydrogen Bond Acceptors | 3 (-OH, -CHO, -F) |
| Storage Conditions | 2-8°C, Inert Atmosphere (Argon/Nitrogen) |
The Causality of the Halogenation Pattern:
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C4-Fluorine (Electronic Modulation & Lipophilicity): The introduction of fluorine at the para position relative to the aldehyde is a classic bioisosteric strategy . Fluorine's high electronegativity withdraws electron density from the aromatic ring, which increases the acidity (lowers the pKa) of the C2-hydroxyl group. This facilitates easier deprotonation during metal chelation. Furthermore, the C-F bond significantly enhances the lipophilicity of the resulting complex, a critical factor for penetrating microbial cell membranes or the blood-brain barrier.
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C3, C5-Bromines (Steric Bulk & Heavy-Atom Effect): The bulky bromine atoms flank the reactive centers. Sterically, they restrict the rotational freedom of the resulting azomethine (C=N) bond in Schiff bases, locking the ligand into a rigid, bioactive conformation. Electronically, the "heavy-atom effect" of bromine promotes intersystem crossing (ISC), which is highly advantageous for generating Reactive Oxygen Species (ROS) in photodynamic antimicrobial chemotherapy .
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C1-Aldehyde & C2-Hydroxyl (The Chelation Anchor): This classic salicylaldehyde motif provides the essential bidentate (O, N) coordination sphere required to stabilize transition metals like Cu(II), Zn(II), and Co(II) .
Synthetic Workflows: Schiff Base Metallodrugs
The primary application of CAS 886493-33-0 is the synthesis of Schiff base ligands via condensation with primary amines. When these ligands are complexed with transition metals, they form metallodrugs with potent antimicrobial and antibiofilm properties .
Figure 1: Workflow for the synthesis of metallodrugs using CAS 886493-33-0.
Experimental Protocols: Synthesis and Validation
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the physical or chemical rationale (the why) and the analytical checkpoint to verify success before proceeding.
Protocol 1: Synthesis of the Halogenated Schiff Base Ligand
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Dissolution: Dissolve 1.0 mmol of CAS 886493-33-0 in 15 mL of absolute ethanol. Rationale: Ethanol provides a protic environment that stabilizes the transition state of the nucleophilic addition while allowing for the eventual precipitation of the less soluble imine product.
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Amine Addition: Slowly add 1.0 mmol of the target primary amine (e.g., an aniline derivative) dissolved in 5 mL of ethanol.
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Catalysis: Add 2-3 drops of glacial acetic acid. Rationale: The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the C1 carbon. This dramatically accelerates the nucleophilic attack by the amine nitrogen.
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Reflux & Monitoring: Heat the mixture under reflux (70°C) for 3-4 hours. Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The reaction is complete when the aldehyde spot (visible under 254 nm UV) is entirely consumed.
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Isolation: Cool the mixture to 0°C in an ice bath to induce crystallization. Filter the resulting precipitate under vacuum, wash with cold ethanol, and dry in a desiccator.
Protocol 2: Cu(II) Complexation for Antimicrobial Screening
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Ligand Preparation: Dissolve 2.0 mmol of the synthesized Schiff base ligand in 20 mL of hot methanol.
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Metal Addition: Dropwise, add a solution of 1.0 mmol CuCl₂·2H₂O in 10 mL of methanol. Rationale: A 2:1 Ligand-to-Metal ratio is targeted to satisfy the square planar or octahedral coordination geometry of Cu(II).
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pH Activation: Adjust the pH of the solution to 7.0–7.5 using 0.1 M methanolic KOH. Rationale: This is the most critical step. Deprotonation of the C2-hydroxyl group is required to activate the phenolate oxygen, transforming it into a strong nucleophile capable of forming a coordinate covalent bond with the Cu(II) center .
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Isolation: Stir at room temperature for 2 hours. Collect the colored precipitate (typically dark green/brown for Cu-complexes), wash with cold methanol and diethyl ether, and dry under vacuum.
Analytical Validation Standards
A robust experimental workflow requires rigorous analytical validation. For derivatives of CAS 886493-33-0, rely on the following spectroscopic markers:
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FTIR Spectroscopy: The success of Protocol 1 is confirmed by the disappearance of the strong aldehyde C=O stretch at ~1660 cm⁻¹ and the emergence of a sharp azomethine C=N stretch at ~1610–1630 cm⁻¹. Following Protocol 2, successful metal chelation is indicated by a red-shift (lower wavenumber) of the C=N stretch by 15–20 cm⁻¹, proving that the azomethine nitrogen has donated its lone pair to the metal.
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¹H NMR (in DMSO-d6): The aldehyde proton typically appears far downfield at ~10.0 ppm. Its disappearance, coupled with the appearance of a new singlet at ~8.5–8.8 ppm (the imine -CH=N- proton), provides definitive proof of Schiff base formation.
Mechanistic Pathway of Biological Action
Once synthesized, these halogenated metallodrugs exert their biological effects through a multi-targeted mechanism, heavily reliant on the specific properties imparted by CAS 886493-33-0.
Figure 2: Mechanistic pathway of antimicrobial action for the halogenated complex.
Conclusion
CAS 886493-33-0 is a masterclass in rational chemical design. By understanding the specific electronic and steric contributions of its fluorine and bromine substituents, researchers can predictably engineer highly potent Schiff base ligands and transition metal complexes. Adhering to the self-validating protocols outlined above ensures high-yield, reproducible synthesis for downstream biological screening.
References
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Meanwell, N. A. "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry, 2018. URL: [Link]
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Fetahović, S., et al. "Revisiting copper(II) Schiff base complexes of halogenated salicylaldehyde 8-aminoquinoline derivatives as promising antimicrobial scaffolds." ResearchGate, 2026. URL: [Link]
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Abu-Dief, A.M., Mohamed, I.M.A. "A Review on Versatile Applications of Transition Metal Complexes Incorporating Schiff Bases." Beni-Suef University Journal of Basic and Applied Sciences, 2015. URL: [Link]
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"Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Related Infections." National Center for Biotechnology Information (PMC), 2024. URL: [Link]
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"Evaluating the antidiabetes and antioxidant activities of halogenated Schiff bases derived from 4-(diethylamino)salicylaldehyde." National Center for Biotechnology Information (PMC), 2024. URL: [Link]
